

Application Notes and Protocols for the Synthesis of Promethium-145 Labeled Compounds

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| Compound of Interest | | |
|----------------------|----------------|-----------|
| Compound Name: | Promethium-145 | |
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Introduction

Promethium-145 (145 Pm) is a radioisotope of the lanthanide element promethium, notable for being its most stable isotope with a half-life of 17.7 years.[1][2] It decays via electron capture to Neodymium-145, emitting X-rays and Auger electrons in the process.[1][2] While less common in commercial applications than other isotopes like Promethium-147, the unique decay characteristics and relatively long half-life of 145 Pm make it a candidate for specialized research applications, particularly in radiolabeling for preclinical imaging and targeted radionuclide therapy studies.

These application notes provide a generalized framework and protocols for the synthesis of compounds labeled with **Promethium-145**. Given the scarcity of specific literature on ¹⁴⁵Pm-labeled compounds, the methodologies presented are based on the well-established coordination chemistry of trivalent radiolanthanides with bifunctional chelators.

Physicochemical Properties of Promethium-145

A summary of the key physical and chemical properties of **Promethium-145** is presented in the table below. Understanding these properties is crucial for the safe handling and effective design of radiolabeling experiments.



| Property | Value | Reference |
|-----------------------|------------------------------------|-----------|
| Atomic Number | 61 | [3] |
| Atomic Mass | ~145 g/mol | [4][5] |
| Half-life | 17.7 years | [1][2] |
| Decay Mode | Electron Capture (ε) | [1][2] |
| Primary Decay Product | Neodymium-145 (145Nd) | [1] |
| Observed Alpha Decay | Very rare, to Praseodymium- 141 | [1] |
| Specific Activity | 139 Ci/g (5.1 TBq/g) | [1] |
| Chemical Group | Lanthanide | [4] |
| Oxidation State | +3 | [1] |

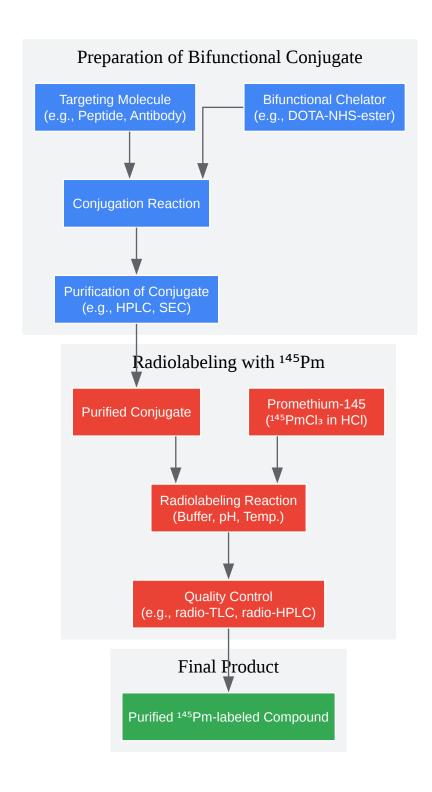
Principle of Radiolabeling with Promethium-145

The synthesis of ¹⁴⁵Pm-labeled compounds for biological applications typically involves a chelation-based approach. Promethium, like other lanthanides, exists in a stable +3 oxidation state in aqueous solutions. This trivalent cation can be stably complexed by a variety of chelating agents. For biological applications, bifunctional chelators are employed. These molecules possess two key components:

- A strong metal-binding moiety: This part of the molecule forms a stable coordination complex with the ¹⁴⁵Pm³⁺ ion, preventing its release in vivo.
- A reactive functional group: This allows for the covalent conjugation of the chelator to a biomolecule of interest, such as a peptide, antibody, or small molecule, which serves as a targeting vector for specific biological sites.

The most widely used and effective chelators for trivalent radiometals, including the radiolanthanides, are macrocyclic polyaminocarboxylates, most notably 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives. The general workflow for preparing a ¹⁴⁵Pm-labeled compound is depicted below.





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General workflow for the synthesis of a 145Pm-labeled compound.

Experimental Protocols



The following protocols provide a general methodology for the conjugation of a bifunctional chelator to a targeting molecule and the subsequent radiolabeling with **Promethium-145**. Note: All work with radioactive materials must be conducted in a licensed facility with appropriate shielding and personal protective equipment, following all institutional and regulatory guidelines for radiation safety.

Protocol 1: Conjugation of a DOTA-based Chelator to a Peptide

This protocol describes the conjugation of a commercially available DOTA-NHS-ester to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).

Materials:

- Targeting peptide with a primary amine
- DOTA-NHS-ester (or other activated DOTA derivative)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate Buffer (pH 8.5)
- PD-10 desalting column or equivalent size-exclusion chromatography (SEC) system
- High-Performance Liquid Chromatography (HPLC) system for purification and analysis
- Lyophilizer

Methodology:

- Peptide Dissolution: Dissolve the targeting peptide in 0.1 M sodium bicarbonate buffer (pH
 8.5) to a final concentration of 5-10 mg/mL.
- Chelator Dissolution: Immediately before use, dissolve the DOTA-NHS-ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
- Conjugation Reaction: Add a 3-5 fold molar excess of the DOTA-NHS-ester solution to the peptide solution. Vortex gently to mix.



- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The optimal time and temperature may need to be determined empirically for each specific peptide.
- Quenching (Optional): The reaction can be quenched by adding a solution of glycine or Tris buffer to react with any remaining NHS-ester.
- Purification: Purify the DOTA-peptide conjugate from unreacted chelator and peptide using a PD-10 desalting column (for initial cleanup) followed by preparative reverse-phase HPLC.
- Analysis and Lyophilization: Analyze the purified conjugate by analytical HPLC and mass spectrometry to confirm its identity and purity. Lyophilize the purified fractions to obtain the DOTA-peptide conjugate as a powder. Store at -20°C or -80°C.

Protocol 2: Radiolabeling of a DOTA-Conjugate with Promethium-145

This protocol outlines the chelation of ¹⁴⁵Pm³⁺ by the purified DOTA-peptide conjugate.

Materials:

- Lyophilized DOTA-peptide conjugate
- Promethium-145 chloride (145PmCl3) in dilute HCl (e.g., 0.01 M)
- 0.1 M Ammonium Acetate or Sodium Acetate buffer (pH 5.0 6.0), metal-free
- Heating block or water bath
- Radio-TLC scanner or radio-HPLC system for quality control
- C18 Sep-Pak cartridge or equivalent for purification

Methodology:

Reagent Preparation:



- Reconstitute the lyophilized DOTA-peptide conjugate in metal-free water to a stock concentration of 1 mg/mL.
- Prepare the ammonium acetate or sodium acetate buffer and adjust the pH to the desired value (typically between 5.0 and 6.0). Ensure all reagents and vials are free of contaminating metal ions.

Reaction Setup:

- In a sterile, low-binding microcentrifuge tube, add 5-20 μg of the DOTA-peptide conjugate.
- Add 100-200 μL of the acetate buffer.
- Carefully add the desired amount of ¹⁴⁵PmCl₃ solution (e.g., 1-10 μL, corresponding to the desired radioactivity). The volume of the acidic ¹⁴⁵PmCl₃ solution should be minimized to avoid significantly lowering the buffer pH.

Radiolabeling Reaction:

- Vortex the reaction mixture gently.
- Incubate the mixture at 80-95°C for 15-30 minutes. The optimal temperature and time will depend on the specific conjugate and should be optimized.

Quality Control:

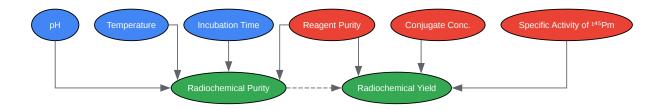
- After incubation, cool the reaction to room temperature.
- Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A typical radio-TLC system for this purpose might use a C18 plate with a mobile phase of 50:50 acetonitrile:water with 0.1% TFA. In this system, the labeled conjugate will remain at the origin while free ¹⁴⁵Pm will move with the solvent front.
- The radiochemical purity should ideally be >95%.
- Purification of the Labeled Compound:



- If the RCP is below the desired threshold, the ¹⁴⁵Pm-labeled conjugate can be purified from free ¹⁴⁵Pm using a C18 Sep-Pak cartridge.
- Condition the cartridge with ethanol followed by water.
- Load the reaction mixture onto the cartridge. The labeled peptide will be retained.
- Wash the cartridge with water to remove any unbound ¹⁴⁵Pm.
- Elute the purified ¹⁴⁵Pm-labeled peptide with a small volume of ethanol or an ethanol/water mixture.
- The eluate can then be reformulated into a physiologically compatible buffer for in vitro or in vivo studies.

Logical Relationships in Radiolabeling Optimization

The success of the radiolabeling reaction depends on several interconnected factors. The following diagram illustrates the key relationships to consider when optimizing the protocol.



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Factors influencing radiolabeling efficiency and purity.

Conclusion

The synthesis of **Promethium-145** labeled compounds is achievable through the use of bifunctional chelators, following protocols that are well-established for other trivalent radiolanthanides. The key to successful synthesis lies in the careful preparation and purification of the chelator-biomolecule conjugate, followed by optimization of the radiolabeling conditions, including pH, temperature, and reactant concentrations. Rigorous quality control is essential to



ensure the purity and stability of the final radiolabeled product for its intended research application. These generalized protocols provide a solid foundation for researchers to develop specific methods for their ¹⁴⁵Pm-labeled compounds of interest.

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